methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the methanobenzo[g][1,3,5]oxadiazocine ring and the introduction of the fluoro-methylphenyl and carboxylate groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methanobenzo[g][1,3,5]oxadiazocine ring and the fluoro-methylphenyl and carboxylate groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially participate in acid-base reactions, while the fluoro-methylphenyl group could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxylate group could potentially increase its solubility in water .Scientific Research Applications
Synthesis and Characterization
The synthesis of complex organic compounds plays a critical role in the development of new materials and pharmaceuticals. For instance, the synthesis of N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides demonstrates the use of three-component reactions, highlighting the importance of catalysts in organic synthesis and providing a foundation for further modifications and applications in various fields (Gein et al., 2017). Similarly, the creation of fluorinated heterocyclic compounds through photochemical approaches offers pathways to synthesize new molecules with potential applications in medicinal chemistry and material science (Buscemi et al., 2005).
Antibacterial Activity
The exploration of new compounds with antibacterial properties is crucial in combating drug-resistant bacteria. Research on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives and their evaluation against Salmonella typhi highlights the ongoing search for novel antibacterial agents. This research underscores the potential of these compounds in addressing the need for new treatments against bacterial infections (Salama, 2020).
Photophysical Properties
The study of photophysical properties of organic compounds is essential for developing new optical materials and sensors. The tuning of solution-phase photophysics of novel hydrogen bond-sensitive derivatives showcases the intricate relationship between molecular structure and photophysical behavior. These insights are vital for designing compounds with specific optical properties for applications in organic electronics and fluorescence-based sensing (Ghosh et al., 2013).
Radiopharmaceutical Development
The automated synthesis of radiopharmaceuticals for PET imaging represents a critical intersection of organic synthesis and medical imaging. The development of a radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 ([11C]CS1P1) exemplifies the complex synthesis processes required to produce compounds for human use in clinical settings. This work not only demonstrates the technical challenges but also the potential of radiopharmaceuticals in advancing diagnostic imaging (Luo et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 10-(3-fluoro-4-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-11-4-6-13(9-15(11)21)23-19(25)22-16-10-20(23,2)27-17-7-5-12(8-14(16)17)18(24)26-3/h4-9,16H,10H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWLFZPGEUNYCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.